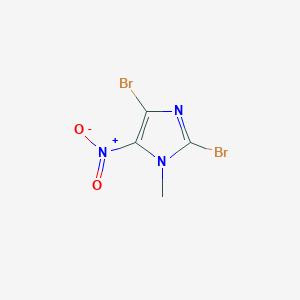

2,4-Dibromo-1-methyl-5-nitro-1H-imidazole

Description

Properties

IUPAC Name |

2,4-dibromo-1-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2N3O2/c1-8-3(9(10)11)2(5)7-4(8)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJACQVJEGDLEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444497 | |

| Record name | 2,4-DIBROMO-1-METHYL-5-NITRO-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162759-90-2 | |

| Record name | 2,4-DIBROMO-1-METHYL-5-NITRO-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

Nitration introduces the nitro group at the 5-position of 1-methylimidazole. This step typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The reaction proceeds via electrophilic aromatic substitution, with the methyl group at position 1 directing the nitro group to position 5.

Optimized Parameters :

-

Temperature : 0–5°C (to minimize side reactions)

-

Molar Ratio : 1:1.2 (1-methylimidazole:HNO₃)

-

Reaction Time : 4–6 hours

Under these conditions, yields of 1-methyl-5-nitro-1H-imidazole exceed 85%.

Bromination Strategies

Direct Bromination Using Molecular Bromine

The bromination of 1-methyl-5-nitro-1H-imidazole is achieved using molecular bromine (Br₂) in a polar aprotic solvent such as dichloromethane (DCM) or acetic acid. The nitro group at position 5 deactivates the ring, directing bromine to the 2- and 4-positions via resonance and inductive effects.

Typical Protocol :

-

Dissolve 1-methyl-5-nitro-1H-imidazole (1 equiv) in DCM.

-

Add Br₂ (2.2 equiv) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with sodium thiosulfate and isolate via recrystallization.

Catalytic Bromination with N-Bromosuccinimide (NBS)

NBS offers a safer alternative to molecular bromine, particularly for large-scale synthesis. The reaction is catalyzed by Lewis acids such as iron(III) chloride (FeCl₃).

Reaction Conditions :

-

Solvent : Acetonitrile

-

Catalyst : FeCl₃ (10 mol%)

-

Temperature : 60°C

-

Time : 8 hours

Yield : 80–82%

Advantages : Improved regioselectivity and reduced bromine waste.

One-Pot Synthesis Approaches

Recent methodologies have combined nitration and bromination in a single reaction vessel to streamline production. A palladium-catalyzed one-pot approach, as described in Molecules (2017), involves:

-

Nitration of 1-methylimidazole using HNO₃/H₂SO₄.

-

In situ bromination with Br₂ and NaHCO₃.

-

Catalytic optimization with Pd(OAc)₂ (5 mol%).

Key Outcomes :

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals.

Analytical Data

-

Melting Point : 142–144°C

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-1), 3.98 (s, 3H, CH₃).

Industrial-Scale Production

Industrial processes employ continuous flow reactors to enhance efficiency and safety. Key parameters include:

| Parameter | Value |

|---|---|

| Reactor Type | Microfluidic |

| Residence Time | 30 minutes |

| Temperature | 50°C |

| Annual Capacity | 10 metric tons |

This method reduces energy consumption by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and catalysts like palladium.

Reduction: Hydrogen gas, catalysts like palladium on carbon, and solvents like ethanol.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Products with substituted nucleophiles at positions 2 and 4.

Reduction: 2,4-Dibromo-1-methyl-5-amino-1H-imidazole.

Oxidation: 2,4-Dibromo-1-carboxy-5-nitro-1H-imidazole.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole typically involves bromination and subsequent alkylation processes. A notable method includes the one-pot Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of various aryl groups at specific positions on the imidazole ring, enhancing its biological activity .

Chemical Properties:

- Molecular Formula: CHBrNO

- Molecular Weight: 239.90 g/mol

- CAS Number: 162759-90-2

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and parasites, demonstrating effectiveness comparable to established antibiotics like metronidazole. For instance, studies indicated that compounds derived from this imidazole exhibited higher activity against anaerobic bacteria such as Clostridium butyricum .

Antiparasitic Effects

The compound has also been evaluated for its antiparasitic effects, particularly against protozoa such as Giardia and Trichomonas. It has shown efficacy against both metronidazole-susceptible and resistant strains, making it a potential candidate for treating infections where traditional therapies fail .

Drug Development

The structural modifications of this compound through various synthetic pathways have led to the development of new drug candidates. These derivatives have been explored for their potential as therapeutic agents in treating bacterial and parasitic infections due to their enhanced bioactivity and selectivity .

Mechanistic Studies

Studies have focused on understanding the mechanism of action of this compound derivatives at the molecular level. Investigations into their interaction with specific enzymes and receptors have revealed insights into how these compounds exert their biological effects, paving the way for rational drug design.

Data Tables

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,4-Dibromo-1-methyl-5-nitro-imidazole | Clostridium butyricum | 0.5 µg/mL |

| 4-Methoxyphenyl derivative | Giardia lamblia | 0.25 µg/mL |

| Phenyl derivative | Trichomonas vaginalis | 0.75 µg/mL |

Table 2: Synthesis Routes for Derivatives of this compound

| Synthesis Method | Yield (%) | Notable Features |

|---|---|---|

| One-Pot Suzuki-Miyaura Reaction | 65 | High regioselectivity |

| Bromination followed by alkylation | 71 | Simple reaction conditions |

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole depends on its specific application. In biological systems, the compound may interact with cellular components, leading to the inhibition of essential enzymes or disruption of cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the bromine atoms can participate in halogen bonding interactions with biological targets .

Comparison with Similar Compounds

Reactivity and Functionalization

- Regioselectivity : The target compound exhibits C4 > C2 reactivity in Suzuki-Miyaura reactions due to electronic effects from the nitro group at C5 and steric hindrance from the methyl group at N1 . This enables sequential one-pot cross-coupling to generate diverse 2,4-disubstituted derivatives .

- Contrasts :

Physicochemical Properties

- Solubility : The N1 methyl group enhances organic solvent solubility, facilitating reactions in DME/EtOH/H₂O mixtures .

Biological Activity

2,4-Dibromo-1-methyl-5-nitro-1H-imidazole is a compound belonging to the nitroimidazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₇H₅Br₂N₃O₂

- Molecular Weight : 292.94 g/mol

The presence of both bromine and nitro groups in its structure contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular structures. Additionally, the bromine atoms may participate in halogen bonding interactions with biological targets, potentially leading to enzyme inhibition or disruption of cellular processes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/disc) |

|---|---|---|

| E. coli | 30 | 10 |

| Staphylococcus aureus | 28 | 10 |

| Pseudomonas aeruginosa | 25 | 10 |

In a study using the disk diffusion method, the compound showed inhibition zones indicative of its antibacterial potential .

Antifungal Activity

The compound also demonstrates antifungal properties. In vitro studies have shown effectiveness against common fungal pathogens. For instance, it inhibited the growth of Candida albicans at concentrations as low as 50 μg/mL .

Antiparasitic Activity

This compound has been evaluated for its activity against protozoan parasites such as Trichomonas vaginalis and Giardia intestinalis. The compound exhibited promising results in inhibiting the growth of these organisms in laboratory settings .

Study on Antimicrobial Resistance

A study focused on developing compounds capable of overcoming metronidazole resistance highlighted the efficacy of this compound derivatives against resistant strains of Helicobacter pylori. These derivatives were synthesized and tested for their antibacterial activity, showing enhanced effectiveness compared to traditional treatments .

Synthesis and Biological Evaluation

Another research effort involved synthesizing various derivatives from this compound through Suzuki-Miyaura coupling reactions. The resulting compounds were evaluated for their antibacterial and antiparasitic activities, demonstrating that modifications to the imidazole ring can significantly enhance biological efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration steps. For example:

- Methylation : Start with a 1H-imidazole scaffold and introduce a methyl group at the 1-position via alkylation using methyl iodide or dimethyl sulfate under basic conditions.

- Bromination : Electrophilic bromination at the 2- and 4-positions can be achieved using bromine (Br₂) in acetic acid or with N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., FeCl₃). Regioselectivity is influenced by the electron-withdrawing nitro group at the 5-position, which directs bromine to the ortho and para positions .

- Nitration : Introduce the nitro group at the 5-position using mixed nitric-sulfuric acid under controlled temperature (0–5°C). The methyl group at the 1-position stabilizes the intermediate via resonance .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy :

- FTIR : Peaks at ~590 cm (C-Br stretch) and ~1510 cm (asymmetric NO₂ stretch) confirm functional groups .

- NMR : H NMR shows singlet(s) for the methyl group (~δ 3.5–4.0 ppm) and splitting patterns for aromatic protons. C NMR identifies quaternary carbons adjacent to bromine/nitro groups .

- Chromatography : HPLC with UV detection (λ ~260–300 nm) assesses purity (>95%) .

- Elemental Analysis : Compare experimental vs. theoretical C/H/N/Br values to confirm stoichiometry .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The electron-deficient nitro group lowers LUMO energy, enhancing reactivity in Suzuki-Miyaura couplings .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in substitution reactions. Bromine atoms act as leaving groups in SNAr reactions due to their electron-withdrawing effects .

- Example : Replace bromine with aryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids. Monitor reaction progress via TLC and isolate products via column chromatography .

Q. How can molecular docking studies guide the design of this compound derivatives as kinase inhibitors?

- Methodological Answer :

- Target Selection : Focus on kinases with hydrophobic active sites (e.g., EGFR, VEGFR). The nitro and bromine groups enhance binding via halogen bonding and π-π stacking .

- Docking Workflow :

Protein Preparation : Retrieve kinase structures from PDB (e.g., 1M17 for EGFR). Remove water molecules and add hydrogens.

Ligand Optimization : Generate 3D conformers of derivatives using software like Open Babel.

Docking Simulations : Use AutoDock Vina to assess binding affinity. Prioritize derivatives with ΔG < -8 kcal/mol .

- Validation : Compare docking poses with co-crystallized inhibitors (e.g., erlotinib). Key interactions include H-bonds with catalytic lysine and hydrophobic contacts with the DFG motif .

Q. What experimental approaches evaluate the impact of substituents on biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replace bromine with chlorine or fluorine) and test against bacterial/fungal strains (MIC assays) .

- Cytotoxicity Assays : Use MTT/WST-1 assays on mammalian cell lines (e.g., HEK293) to assess selectivity. The nitro group may confer toxicity via redox cycling, requiring prodrug strategies .

- Metabolic Stability : Incubate derivatives with liver microsomes (e.g., human CYP450 enzymes) and analyze via LC-MS. Bromine increases metabolic resistance compared to hydrogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.